ZINC METASILICATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ZINC METASILICATE, also known as zinc silicate, is a compound that combines zinc and silicic acid. It is commonly found in nature as the mineral willemite. This compound is known for its unique properties, including its ability to fluoresce under ultraviolet light, making it useful in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ZINC METASILICATE can be synthesized through several methods. One common method involves the reaction of zinc oxide with silicic acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{ZnO} + \text{H}_4\text{SiO}_4 \rightarrow \text{Zn}_2\text{SiO}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, silicic acid, zinc salt is often produced through a precipitation method. This involves dissolving zinc salts, such as zinc sulfate, in water and then adding a solution of sodium silicate. The resulting precipitate is filtered, washed, and dried to obtain the final product. The reaction can be represented as: [ \text{ZnSO}_4 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Zn}_2\text{SiO}_4 + \text{Na}_2\text{SO}_4 ]

Analyse Chemischer Reaktionen

Acid-Base Reactivity

Zinc metasilicate demonstrates amphoteric behavior:

A. Acid Decomposition

In HCl solutions:

ZnSiO3+2HCl→ZnCl2+H2SiO3

This reaction liberates silicic acid while dissolving the zinc component5 .

B. Alkaline Stability

Under strong alkaline conditions (pH 14-15), zincate-silicate complexes form:

[ HO 3Zn{ SiO3 3}]7−

NMR studies confirm rapid Si exchange between free and Zn-bound sites .

Structural Evolution

Reaction parameters critically influence product morphology:

| Parameter | Effect on Structure | Source |

|---|---|---|

| Aging Time ↑ | Increased crystallinity | |

| Temperature ↑ | Larger particle size | |

| Zn²⁺ Concentration | Determines deposition rate |

In situ SEM reveals three-stage growth:

Reaction Kinetics

Key kinetic factors:

Wissenschaftliche Forschungsanwendungen

ZINC METASILICATE has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.

Biology: Studied for its potential role in biological systems, particularly in bone formation and repair.

Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive glasses for bone regeneration.

Industry: Utilized in the production of phosphorescent materials, ceramics, and as a corrosion-resistant coating.

Wirkmechanismus

The mechanism by which silicic acid, zinc salt exerts its effects is primarily through its interaction with biological molecules and its ability to form stable complexes. In biological systems, it can interact with proteins and enzymes, influencing their activity and stability. In industrial applications, its ability to form a protective layer on surfaces helps prevent corrosion and degradation.

Vergleich Mit ähnlichen Verbindungen

Zinc oxide (ZnO): A widely used compound with similar properties but lacks the silicate component.

Silicon dioxide (SiO2): Another similar compound, primarily used for its silica content.

Zinc sulfate (ZnSO4): A zinc compound used in various applications but does not contain silicic acid.

Uniqueness: ZINC METASILICATE is unique due to its combination of zinc and silicic acid, providing properties from both components. This makes it particularly useful in applications requiring both zinc’s reactivity and silicic acid’s stability.

Eigenschaften

CAS-Nummer |

11126-29-7 |

|---|---|

Molekularformel |

O3SiZn |

Molekulargewicht |

141.5 g/mol |

IUPAC-Name |

zinc;dioxido(oxo)silane |

InChI |

InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |

InChI-Schlüssel |

XSMMCTCMFDWXIX-UHFFFAOYSA-N |

SMILES |

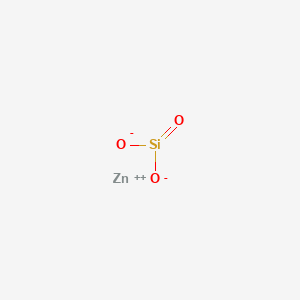

[O-][Si](=O)[O-].[Zn+2] |

Kanonische SMILES |

[O-][Si](=O)[O-].[Zn+2] |

Key on ui other cas no. |

13814-85-2 13597-65-4 11126-29-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.